(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
Description
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The presence of the m-tolyl group and the tert-butyl ester further enhances its chemical properties and potential reactivity.
Properties
IUPAC Name |
tert-butyl N-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-6-5-7-11(8-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZZJDYURSAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the m-tolyl group and the tert-butyl ester. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The m-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the tert-butyl ester can be formed by esterification with tert-butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The m-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups to the m-tolyl ring.
Scientific Research Applications
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The m-tolyl group and tert-butyl ester can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
- (5-p-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
- (5-m-Tolyl-[1,3,4]thiadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
Uniqueness
(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the tert-butyl ester also contributes to its distinct properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
